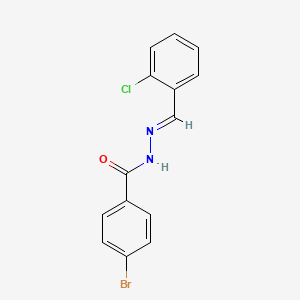![molecular formula C20H23NO6S B11697109 2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B11697109.png)
2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-ジエチル 3-メチル-5-[2-(4-メチルフェノキシ)アセトアミド]チオフェン-2,4-ジカルボン酸エステルは、チオフェン誘導体のクラスに属する複雑な有機化合物です。 チオフェン誘導体は、その独特の構造的および電子的特性により、医薬品化学、材料科学、および工業化学において様々な用途が知られています .
準備方法
合成経路と反応条件
2,4-ジエチル 3-メチル-5-[2-(4-メチルフェノキシ)アセトアミド]チオフェン-2,4-ジカルボン酸エステルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、制御された条件下で、チオフェン誘導体と適切なアシル化剤を縮合させることです。 パアル-クノル合成は、1,4-ジカルボニル化合物と五硫化リンなどの硫化剤を縮合させる方法であり、よく用いられています .
工業的生産方法
この化合物の工業的生産には、一貫した製品品質と収量を確保するために、連続フロー反応器の使用など、大規模な有機合成技術が用いられる場合があります。 触媒の使用と反応条件の最適化は、生産プロセスにおける高い効率と選択性を達成するために不可欠です .
化学反応の分析
反応の種類
2,4-ジエチル 3-メチル-5-[2-(4-メチルフェノキシ)アセトアミド]チオフェン-2,4-ジカルボン酸エステルは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して実施することができます。
置換: 求核置換反応は一般的であり、求核剤が化合物中の官能基を置換します。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ジメチルホルムアミド(DMF)を溶媒とする水素化ナトリウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりカルボン酸が生成される場合がありますが、還元によりアルコールまたはアミンが生成される場合があります .
科学研究における用途
2,4-ジエチル 3-メチル-5-[2-(4-メチルフェノキシ)アセトアミド]チオフェン-2,4-ジカルボン酸エステルは、いくつかの科学研究に用いられています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。
医学: 特に新しい治療薬の設計において、医薬品開発における潜在的な用途が検討されています。
科学的研究の応用
2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials
作用機序
2,4-ジエチル 3-メチル-5-[2-(4-メチルフェノキシ)アセトアミド]チオフェン-2,4-ジカルボン酸エステルの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することで、その活性を調節する可能性があります。 正確な分子標的と経路は、特定の用途と状況によって異なる可能性があります .
類似化合物との比較
類似化合物
スプロフェン: 2位が置換されたチオフェン骨格を持つ非ステロイド系抗炎症薬。
アルチカイン: 2,3,4-トリ置換チオフェン構造を持つ歯科麻酔薬。
独自性
2,4-ジエチル 3-メチル-5-[2-(4-メチルフェノキシ)アセトアミド]チオフェン-2,4-ジカルボン酸エステルは、独特の電子特性と立体特性を与える特定の構造的特徴により、ユニークです。 これらの特性は、医薬品化学および材料科学における特殊な用途に適しています .
特性
分子式 |
C20H23NO6S |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
diethyl 3-methyl-5-[[2-(4-methylphenoxy)acetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H23NO6S/c1-5-25-19(23)16-13(4)17(20(24)26-6-2)28-18(16)21-15(22)11-27-14-9-7-12(3)8-10-14/h7-10H,5-6,11H2,1-4H3,(H,21,22) |
InChIキー |
DIPJMYPOUAJHMQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11697028.png)
![1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea](/img/structure/B11697032.png)
![Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11697041.png)
![N-{(1Z)-3-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11697042.png)


![N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11697055.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11697065.png)
![(2Z)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11697070.png)
![Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B11697077.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11697087.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697100.png)

![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697103.png)
